molecular formula C9H10O2 B7769797 Ethyl benzoate CAS No. 70750-04-8

Ethyl benzoate

Cat. No.: B7769797
CAS No.: 70750-04-8
M. Wt: 150.17 g/mol
InChI Key: MTZQAGJQAFMTAQ-UHFFFAOYSA-N
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Scientific Research Applications

Ethyl benzoate is used in various scientific research applications:

Mechanism of Action

Target of Action

Ethyl benzoate, a simple yet significant ester, is a derivative of benzoic acid . It is primarily used as a flavoring agent in pharmaceuticals to mask the taste of various medications, making them more palatable for consumers . It is also a favored ingredient in perfumes and scented beauty products, enhancing the olfactory appeal of creams and lotions .

Mode of Action

This compound is formed by the condensation of benzoic acid and ethanol . The synthesis of this compound is primarily conducted through the esterification of benzoic acid. This process involves the reaction of benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction follows the Fischer esterification mechanism, which is reversible .

Biochemical Pathways

It is known that esters can be hydrolyzed to carboxylic acids under acidic or basic conditions . Basic hydrolysis can be used to convert fats and oils into soap and is called a saponification reaction . Esters can be converted to amides via an aminolysis reaction . Esters can undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction .

Pharmacokinetics

It is known that this compound is a colorless liquid that is almost insoluble in water, but miscible with most organic solvents . This suggests that it may have good bioavailability due to its ability to dissolve in organic solvents.

Result of Action

The result of this compound’s action is primarily sensory. As a flavoring agent, it masks the taste of various medications, making them more palatable for consumers . In perfumery and cosmetics, this compound’s pleasant, slightly sweet scent reminiscent of almonds makes it a favored ingredient in perfumes and scented beauty products .

Action Environment

This compound should be kept in a cool, well-ventilated area away from direct sunlight and heat sources . The ester should be stored in a tightly sealed and moisture-resistant container to prevent hydrolysis and the loss of aroma . Environmental factors such as temperature, light, and humidity can influence the compound’s action, efficacy, and stability .

Safety and Hazards

Ethyl benzoate is classified as a combustible liquid and is toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment and to store it in a well-ventilated place . In case of contact with eyes or skin, it should be rinsed immediately with plenty of water .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl benzoate can be synthesized through the esterification of benzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid . Another method involves the transesterification of mthis compound with ethanol in the presence of potassium ethylate .

Industrial Production Methods: In industrial settings, this compound is produced by adding benzoic acid, anhydrous alcohol, modified clay, and a water-carrying agent into a reaction container with a water separator. The mixture is heated for refluxing to separate water, and the reaction continues until no beads appear. The reaction solution is then washed, dried, and distilled to obtain this compound .

Comparison with Similar Compounds

Comparison: this compound is unique due to its specific esterification of benzoic acid with ethanol, resulting in distinct solubility and reactivity characteristics. Compared to mthis compound, this compound has a slightly higher molecular weight and different solubility properties. Propyl benzoate and isopropyl benzoate have longer alkyl chains, which affect their physical properties and reactivity. Phenyl benzoate, on the other hand, has an aromatic ring attached to the ester group, giving it unique chemical properties .

Properties

IUPAC Name

ethyl benzoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O2/c1-2-11-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZQAGJQAFMTAQ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3038696
Record name Ethyl benzoate
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Molecular Weight

150.17 g/mol
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Physical Description

Liquid, Colorless refractive liquid with an aromatic odor; [Merck Index], colourless slightly oily liquid with a warm, heavy, floral-fruity odour
Record name Benzoic acid, ethyl ester
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Record name Ethyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/770/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

75.50 °C. @ 760.00 mm Hg
Record name Ethyl benzoate
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Solubility

0.72 mg/mL at 25 °C, insoluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Ethyl benzoate
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Record name Ethyl benzoate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.043-1.050
Record name Ethyl benzoate
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Vapor Pressure

0.26 [mmHg]
Record name Ethyl benzoate
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CAS No.

93-89-0
Record name Ethyl benzoate
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Record name Benzoic acid, ethyl ester
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Record name Ethyl benzoate
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Melting Point

-34 °C
Record name Ethyl benzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Ethyl benzoate has the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol.

A: Yes, research has identified specific Raman frequencies for this compound, distinguishing it from similar compounds like mthis compound and ethyl cinnamate. []

A: Research shows that the presence of this compound, especially in combination with C12-15 alkyl benzoate, significantly enhances the chemical stability of BPO in both solutions and gel formulations. []

A: Yes, studies have shown that chlorosulfonated polyethylene geomembrane exhibits good compatibility with this compound, showing no signs of chemical attack even at elevated temperatures. []

A: Yes, both Ti3AlC2 and Ti2AlC exhibit catalytic activity in this compound synthesis from benzoic acid and ethanol. Interestingly, Ti3AlC2 shows enhanced performance at higher temperatures, while Ti2AlC favors lower temperatures. [, ]

A: Sulfamic acid can act as an effective catalyst in the synthesis of this compound from ethanol and benzoic acid. []

A: Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed technique to identify and quantify this compound in mixtures, particularly in food science for analyzing fruit aroma profiles. [, ]

A: Headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) has been successfully used to analyze the volatile aromatic compounds in starfruit, including this compound. []

A: Research indicates that incorporating this compound and C12-15 alkyl benzoate into BPO formulations, particularly in ternary solvent systems, leads to superior BPO stability compared to formulations using single solvents or binary mixtures. []

A: Studies demonstrate that apple trees infected with apple proliferation phytoplasma emit a significantly higher amount of this compound compared to healthy trees. This altered volatile profile may play a role in attracting insect vectors and spreading the disease. []

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